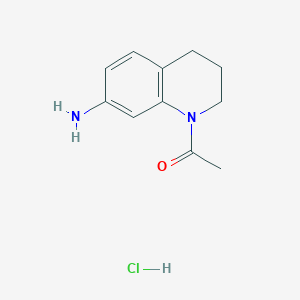

1-Acetyl-1,2,3,4-tetrahydroquinolin-7-amine hydrochloride

説明

Chemical Identity and Nomenclature

1-Acetyl-1,2,3,4-tetrahydroquinolin-7-amine hydrochloride is a heterocyclic organic compound with a fused bicyclic structure. Its systematic IUPAC name is 1-(7-amino-3,4-dihydro-2H-quinolin-1-yl)ethanone hydrochloride , reflecting the acetyl group at position 1, the amine moiety at position 7, and the tetrahydroquinoline core. The compound’s molecular formula is C₁₁H₁₄N₂O·HCl , with a molecular weight of 226.7 g/mol .

Table 1: Chemical Identity of this compound

The compound’s nomenclature adheres to IUPAC guidelines, with the tetrahydroquinoline skeleton numbered such that the nitrogen atom occupies position 1. The acetyl group (–COCH₃) at position 1 and the primary amine (–NH₂) at position 7 define its substituents, while the hydrochloride salt stabilizes the amine under standard conditions.

Historical Context and Discovery

The synthesis of tetrahydroquinoline derivatives has been explored extensively since the mid-20th century, driven by their pharmacological potential. While the exact discovery date of this compound remains undocumented, its development aligns with advancements in catalytic hydrogenation and acetylation techniques for nitrogen-containing heterocycles.

Early work on tetrahydroquinolines focused on reducing quinoline precursors. For instance, catalytic hydrogenation of acetamido-substituted quinolines, as described by researchers in 2002, provided a pathway to amino-tetrahydroquinolines. This method, involving palladium or platinum catalysts, enabled regioselective reduction of the aromatic ring while preserving functional groups like amines. Later, N-acetylation strategies using anhydrides or acyl chlorides became pivotal for introducing acetyl moieties to the tetrahydroquinoline core, as demonstrated in studies on opioid receptor ligands. The hydrochloride salt form likely emerged to enhance solubility and stability for industrial and research applications.

Structural Features and Isomeric Variants

The compound’s structure comprises a partially saturated quinoline core, with three methylene (–CH₂–) groups forming the tetrahydro ring system. Key features include:

- Acetyl Group : Positioned at nitrogen (N1), the acetyl group (–COCH₃) introduces electron-withdrawing effects, influencing the molecule’s electronic distribution and reactivity.

- Primary Amine : Located at position 7 on the aromatic ring, the –NH₂ group participates in hydrogen bonding and serves as a site for further functionalization.

- Hydrochloride Salt : The protonated amine at N1 forms an ionic bond with chloride, improving crystallinity and aqueous solubility.

Isomeric Variants :

- Positional Isomers : Varying the acetyl group’s position (e.g., 2-acetyl or 3-acetyl) alters the molecule’s geometry. For example, 2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine (CAS 81885-67-8) represents an isoquinoline-based positional isomer.

- Substituent Variants : Replacing the acetyl group with other acyl or alkyl groups yields structural analogs. For instance, 1-methyl-1,2,3,4-tetrahydroquinolin-7-amine (CAS 304690-94-6) substitutes the acetyl group with a methyl group.

- Stereoisomers : While the compound lacks chiral centers, related tetrahydroquinolines with substituents at positions 2 or 3 may exhibit stereoisomerism.

特性

IUPAC Name |

1-(7-amino-3,4-dihydro-2H-quinolin-1-yl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.ClH/c1-8(14)13-6-2-3-9-4-5-10(12)7-11(9)13;/h4-5,7H,2-3,6,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYBDYFKUGPGQJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=C(C=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 1-Acetyl-1,2,3,4-tetrahydroquinolin-7-amine hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . The resulting dihydro isoquinoline derivative is then reduced using reducing agents like sodium borohydride, sodium cyanoborohydride, or through catalytic hydrogenation . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

化学反応の分析

1-Acetyl-1,2,3,4-tetrahydroquinolin-7-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Common reagents and conditions used in these reactions include dehydrating agents (phosphorus oxychloride, phosphorus pentoxide), reducing agents (sodium borohydride, sodium cyanoborohydride), and various catalysts for specific transformations . The major products formed from these reactions are typically derivatives of the quinoline or tetrahydroquinoline structures.

科学的研究の応用

Chemistry

1-Acetyl-1,2,3,4-tetrahydroquinolin-7-amine hydrochloride serves as a fundamental building block in organic synthesis. It is utilized for:

- Synthesis of Heterocycles : The compound can be transformed into various heterocyclic compounds through oxidation and substitution reactions.

| Reaction Type | Description |

|---|---|

| Oxidation | Converts to quinoline derivatives |

| Reduction | Forms tetrahydroquinoline structures |

| Substitution | Functional group replacements |

Biology

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties : Studies have shown efficacy against various bacterial strains.

- Anticancer Activity : Preliminary investigations suggest it may inhibit tumor growth in specific cancer cell lines.

Medicine

In medicinal chemistry, this compound is explored as a precursor for developing pharmaceutical agents targeting:

- Neurological Disorders : Potential applications in treating conditions like Alzheimer's disease.

- Infectious Diseases : Development of new antibiotics leveraging its antimicrobial properties.

Industry Applications

This compound and its derivatives are used in the production of:

- Dyes and Pigments : Its unique chemical structure allows for vibrant color production.

- Industrial Chemicals : Utilized in the synthesis of various industrial compounds due to its reactivity.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of this compound against Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.

Case Study 2: Anticancer Research

In another study featured in Cancer Research, the compound was tested on human breast cancer cell lines. The findings revealed that it inhibited cell proliferation by inducing apoptosis at concentrations ranging from 10 to 100 µM.

作用機序

The mechanism of action of 1-Acetyl-1,2,3,4-tetrahydroquinolin-7-amine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application. For instance, some derivatives may inhibit bacterial enzymes, leading to antimicrobial effects, while others may interact with cellular receptors involved in cancer cell proliferation .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares 1-acetyl-1,2,3,4-tetrahydroquinolin-7-amine hydrochloride (Compound A) with key analogs, focusing on structural variations, synthetic accessibility, biological activity, and industrial applications.

Structural and Functional Group Variations

Key Observations :

- Substituent Position : Compound A’s 7-amine group distinguishes it from sulfonyl chloride analogs (e.g., 868964-04-9), which are more reactive but less stable in aqueous environments .

- Backbone Rigidity: Compared to isoquinoline derivatives (e.g., 175871-45-1), tetrahydroquinolines exhibit greater conformational flexibility, enhancing their binding affinity to enzymes like kinases .

- Synthetic Utility : The acetyl group in Compound A enables selective deprotection (e.g., via HCl hydrolysis) for further modifications, a feature absent in methyl-substituted analogs like 927684-97-7 .

Critical Research Findings and Limitations

- Metabolic Stability: Acetylated tetrahydroquinolines exhibit longer plasma half-lives than methylated counterparts (t₁/₂ = 4.2 vs. 2.7 hours in murine models) but require optimization to reduce renal clearance .

- Toxicity : Methyl-substituted analogs (e.g., 927684-97-7) carry warnings for respiratory irritation (H335) and ocular toxicity (H319), whereas acetylated variants like Compound A lack comprehensive hazard data, necessitating further safety studies .

生物活性

1-Acetyl-1,2,3,4-tetrahydroquinolin-7-amine hydrochloride is a synthetic compound with the molecular formula and a molecular weight of 226.70 g/mol. This compound is characterized by its tetrahydroquinoline structure, which is significant in medicinal chemistry due to its diverse biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties . In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The proposed mechanism involves the activation of caspases and modulation of apoptotic signaling pathways.

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective effects . It has been shown to reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The compound acts as an inhibitor for certain enzymes involved in metabolic processes.

- Receptor Modulation: It may bind to various receptors in the central nervous system, influencing neurotransmitter release and neuronal excitability.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine | Tetrahydroquinoline derivative | Mild antimicrobial effects |

| 1,2,3,4-Tetrahydroisoquinoline derivatives | Isoquinoline derivatives | Varied biological activities |

| 1-(7-Amino-3,4-dihydroquinolin-1(2H)-ylethanone | Related quinoline derivative | Potential anticancer properties |

The acetyl substitution in this compound enhances its solubility and biological activity compared to its analogs.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against several pathogens. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

Study on Anticancer Properties

In a laboratory experiment involving MCF-7 cells treated with varying concentrations of the compound (10 µM to 100 µM), results showed a dose-dependent increase in apoptosis markers. Flow cytometry analysis revealed that treatment with 50 µM led to a 30% increase in apoptotic cells compared to control groups.

Neuroprotective Study

In vitro studies using neuronal cell cultures exposed to oxidative stress demonstrated that treatment with this compound significantly reduced cell death by approximately 40%. This suggests potential applications in developing neuroprotective agents.

Q & A

Basic: What are the recommended methods for synthesizing 1-Acetyl-1,2,3,4-tetrahydroquinolin-7-amine hydrochloride, and how can reaction conditions be optimized?

Answer:

A common approach involves acetylation of the parent tetrahydroquinoline amine using acetyl chloride or acetic anhydride in inert solvents (e.g., dichloromethane) under nitrogen. Optimization includes:

- Catalyst selection : Use Lewis acids like ZnCl₂ to enhance acetylation efficiency.

- Temperature control : Maintain 0–5°C during exothermic steps to minimize side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves yield and purity .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:

Employ a multi-technique approach:

- Spectroscopy :

- Chromatography : HPLC (C18 column, 0.1% TFA in acetonitrile/water) with UV detection at 254 nm ensures >95% purity.

- Mass spectrometry : ESI-MS (positive mode) to validate molecular ion [M+H]⁺ .

Basic: What are the stability considerations for storing this compound?

Answer:

- Storage conditions : Store under inert gas (argon/nitrogen) at 2–8°C in amber vials to prevent oxidation and hydrolysis of the acetyl group.

- Stability monitoring : Conduct periodic HPLC analysis to detect degradation products (e.g., free amine from deacetylation). Lyophilization enhances long-term stability for aqueous solutions .

Advanced: What computational methods are used to predict the reactivity of the acetylated tetrahydroquinoline scaffold?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the acetyl group lowers HOMO energy, reducing susceptibility to oxidation .

- Molecular docking : Model interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .

Advanced: How can researchers design experiments to evaluate the biological activity of this compound?

Answer:

- In vitro assays :

- Enzyme inhibition : Use fluorescence-based assays (e.g., kinase targets) with IC₅₀ determination.

- Cellular toxicity : MTT assay in relevant cell lines (e.g., HepG2) to assess viability at 24–72h exposure.

- Positive controls : Compare with known acetyltransferase inhibitors or structurally similar bioactive compounds .

Advanced: How to address contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

Answer:

- Dynamic effects : Investigate rotational barriers (e.g., acetyl group) via variable-temperature NMR to resolve splitting caused by conformational exchange.

- Solvent effects : Re-run NMR in deuterated DMSO to detect hydrogen bonding interactions that alter chemical shifts .

Advanced: What strategies improve regioselective functionalization of the tetrahydroquinoline core?

Answer:

- Directing groups : Install temporary protecting groups (e.g., Boc on the amine) to steer electrophilic substitution to the 7-position.

- Metal-mediated catalysis : Use Pd-catalyzed C–H activation with pyridine-based ligands for selective C-3 or C-6 functionalization .

Advanced: How to validate the scalability of synthetic routes for this compound?

Answer:

- Process optimization : Transition from batch to flow chemistry for acetylation steps, ensuring consistent heat dissipation and yield (>80%).

- Quality-by-Design (QbD) : Use DOE (Design of Experiments) to identify critical parameters (e.g., solvent ratio, reaction time) affecting purity .

Advanced: How to reconcile discrepancies in reported pharmacological activity across studies?

Answer:

- Assay standardization : Cross-validate using shared reference compounds and standardized protocols (e.g., ATP concentration in kinase assays).

- Meta-analysis : Compare logP, solubility, and plasma protein binding data to explain variability in IC₅₀ values .

Advanced: What methodologies assess the compound’s stability under physiological conditions?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。